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Compound of Interest

Compound Name: Anticancer agent 108

Cat. No.: B12393545 Get Quote

These application notes provide a detailed overview of the clinical trial protocol for LM-108

(cafelkibart), an anti-CCR8 monoclonal antibody, for the treatment of pancreatic cancer. The

information is intended for researchers, scientists, and drug development professionals.

Introduction
LM-108, also known as cafelkibart, is a novel, Fc-optimized humanized monoclonal antibody

that targets the C-C motif chemokine receptor 8 (CCR8).[1] CCR8 is highly expressed on

tumor-infiltrating regulatory T cells (Tregs), which are a key immunosuppressive cell population

within the tumor microenvironment.[1][2][3] By selectively depleting these Tregs, LM-108 aims

to enhance the body's anti-tumor immune response.[2][3] This approach is particularly

promising for overcoming resistance to immune checkpoint inhibitors.[1][3] In December 2023,

the FDA granted LM-108 Orphan Drug Designation for the treatment of pancreatic cancer.[2]

Mechanism of Action
LM-108's therapeutic strategy is centered on the selective elimination of tumor-infiltrating

Tregs.[4][5][6] These Tregs suppress the activity of cytotoxic CD8+ T cells, which are crucial for

killing cancer cells.[1] By binding to CCR8 on the surface of these Tregs, LM-108 flags them for

destruction by the immune system through mechanisms like antibody-dependent cell-mediated

cytotoxicity (ADCC).[3] This depletion of Tregs within the tumor is expected to restore the anti-

cancer activity of effector T cells.[3]
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Figure 1: Mechanism of action of LM-108 in the tumor microenvironment.

Clinical Trial Protocol: Pooled Analysis of Phase 1/2
Studies (NCT05199753 & NCT05518045)
A pooled analysis of two Phase 1/2 clinical trials (NCT05199753 and NCT05518045) has

evaluated the efficacy and safety of LM-108 in combination with anti-PD-1 therapy in patients

with pancreatic cancer.[4][5][7]

Study Design and Objectives
Phase: 1/2[4]

Primary Objective: To assess the safety, tolerability, and determine the recommended Phase

2 dose (RP2D) of LM-108 alone and in combination with an anti-PD-1 antibody. A primary

endpoint for the efficacy evaluation was the Objective Response Rate (ORR).[4]

Secondary Objectives: To evaluate the pharmacokinetic characteristics, immunogenicity, and

preliminary anti-tumor activity (including Disease Control Rate (DCR), Progression-Free

Survival (PFS), Overall Survival (OS), and Duration of Response (DoR)) of LM-108.[4]

Exploratory Objective: To assess potential biomarkers for the anti-tumor activity of LM-108.
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Patient Population
Eligible patients were those with pancreatic cancer who had progressed on or after at least one

prior line of systemic therapy.[4][7] A total of 80 patients from China and Australia were included

in the pooled analysis, with a median age of 63 years.[4]

Treatment Regimen
Patients received LM-108 at various doses and schedules in combination with an anti-PD-1

antibody:[4][7]

LM-108 Dosing: 3 mg/kg every 3 weeks (Q3W), 3 mg/kg every 2 weeks (Q2W), 10 mg/kg

Q3W, or 10 mg/kg Q2W.

Anti-PD-1 Therapy: Pembrolizumab (400 mg every 6 weeks) or Toripalimab (240 mg Q3W).
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Figure 2: High-level workflow of the LM-108 pancreatic cancer clinical trial.

Clinical Trial Results
The data cutoff for this pooled analysis was December 2, 2024.[4]

Efficacy
The combination of LM-108 and anti-PD-1 therapy demonstrated encouraging anti-tumor

activity.[4][5]
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Efficacy Endpoint
Overall Population
(N=74)

Patients with ≥1
Prior Line of
Therapy (N=45)

Patients with High
CCR8 Expression
(N=9)

Objective Response

Rate (ORR)

20.3% (95% CI 11.8-

31.2%)[4]

24.4% (95% CI 12.9-

39.5%)[4]

33.3% (95% CI 7.5-

70.1%)[4][5]

Disease Control Rate

(DCR)

62.2% (95% CI 50.1-

73.2%)[4]

71.1% (95% CI 55.7-

83.6%)[4]

77.8% (95% CI 40.0-

97.2%)[4][5]

Median Duration of

Response (DoR)

5.49 months (95% CI

3.02-8.87)[4]

6.93 months (95% CI

3.02-NA)[4]
Not Reported

Median Progression-

Free Survival (PFS)

3.12 months (95% CI

1.61-4.86)[4]

4.86 months (95% CI

2.79-6.90)[4]

6.90 months (95% CI

1.22-NA)[4][5]

Median Overall

Survival (OS)

10.02 months (95% CI

6.41-13.11)[4]
Not Reached[4]

9.15 months (95% CI

3.61-NA)[4][5]

12-month OS Rate Not Reported
51.6% (95% CI 31.4-

68.5%)[4][5]
Not Reported

Safety and Tolerability
The safety profile of LM-108 in combination with anti-PD-1 therapy was considered

manageable.[4][5]

Adverse Events Percentage of Patients (N=80)

Any Treatment-Related Adverse Events

(TRAEs)
95.0%[4]

Grade ≥3 TRAEs 52.5%[4]

Common TRAEs (≥25%):[4]

Increased AST

Increased ALT
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Anemia

Rash

Pyrexia

Decreased platelet count

Increased conjugated bilirubin

Most Common Grade ≥3 TRAEs (≥5%):[4]

Lipase elevation (7.5%)

Increased ALT (6.3%)

Increased AST (5.0%)

Immune-mediated enterocolitis (5.0%)

Hypokalemia (5.0%)

Rash (5.0%)

Experimental Protocols
Biomarker Analysis
A key component of the trial is the analysis of biomarkers to identify patients most likely to

respond to treatment.[4][7]

CCR8 Expression: Tumor tissue samples are analyzed for CCR8 expression levels. Patients

with high CCR8 expression demonstrated a higher Objective Response Rate.[4][5] The

specific methodology for determining "high" CCR8 expression (e.g., immunohistochemistry

(IHC) cutoff, RNA sequencing threshold) is a critical component of this protocol.

Immune Cell Profiling: Analysis of tumor-infiltrating lymphocytes (TILs) is performed to

assess the ratio of effector T-cells to regulatory T-cells.[3] This can be achieved through

techniques like flow cytometry or single-cell sequencing of tumor biopsies.[3]
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Efficacy Assessment
Tumor Response: Tumor assessments are conducted at baseline and at regular intervals

during treatment. The response to treatment is evaluated based on the Response Evaluation

Criteria in Solid Tumors version 1.1 (RECIST v1.1).[8]

Conclusion
The combination of LM-108 with anti-PD-1 therapy shows promising anti-tumor activity and a

manageable safety profile in patients with previously treated pancreatic cancer.[4][5] These

findings support further investigation of this combination as a potential new treatment option for

this patient population.[4][5][7] The enhanced efficacy observed in patients with high CCR8

expression highlights the potential for a biomarker-driven approach to patient selection.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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